molecular formula C9H17NO2 B12960834 (S)-2-Amino-7-methyloct-6-enoic acid

(S)-2-Amino-7-methyloct-6-enoic acid

Cat. No.: B12960834
M. Wt: 171.24 g/mol
InChI Key: KETMIENTAMGEOF-QMMMGPOBSA-N
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Description

(S)-2-Amino-7-methyloct-6-enoic acid is an organic compound with a unique structure that includes an amino group, a double bond, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-7-methyloct-6-enoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of amino acid precursors and specific catalysts to achieve the desired stereochemistry and functional groups. The reaction conditions often include controlled temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-7-methyloct-6-enoic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-2-Amino-7-methyloct-6-enoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-7-methyloct-6-enoic acid involves its interaction with specific molecular targets and pathways. The amino group and double bond in its structure allow it to participate in various biochemical reactions, including enzyme catalysis and signal transduction. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-7-methyloctanoic acid: This compound is similar in structure but lacks the double bond present in (S)-2-Amino-7-methyloct-6-enoic acid.

    (S)-2-Amino-7-methylhexanoic acid: This compound has a shorter carbon chain compared to this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(2S)-2-amino-7-methyloct-6-enoic acid

InChI

InChI=1S/C9H17NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h5,8H,3-4,6,10H2,1-2H3,(H,11,12)/t8-/m0/s1

InChI Key

KETMIENTAMGEOF-QMMMGPOBSA-N

Isomeric SMILES

CC(=CCCC[C@@H](C(=O)O)N)C

Canonical SMILES

CC(=CCCCC(C(=O)O)N)C

Origin of Product

United States

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